

Application Note: Gas Chromatography Method for Thiofanox Residue Analysis in Soil

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Compound of Interest

Compound Name:	Thiofanox
CAS No.:	75013-98-8
Cat. No.:	B12322228

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Introduction

Thiofanox is a systemic insecticide and acaricide belonging to the carbamate class of pesticides. Its use in agriculture necessitates reliable and sensitive analytical methods to monitor its residues in soil, ensuring environmental safety and regulatory compliance. This application note details a robust gas chromatography (GC) method for the quantitative determination of **Thiofanox** residues in soil samples. The described protocol provides a comprehensive workflow from sample preparation to instrumental analysis, suitable for researchers, environmental scientists, and professionals in the agrochemical industry.

The methodology is based on solvent extraction of **Thiofanox** from the soil matrix, followed by a clean-up step to remove interfering co-extractives, and subsequent analysis by gas chromatography coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) for selective and sensitive detection.

Experimental Protocols

Soil Sample Preparation and Extraction

A widely used and effective method for extracting pesticide residues from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[1][2][3][4]

Materials:

- Homogenized soil sample
- Acetonitrile (ACN)
- Water (HPLC grade)
- Magnesium sulfate (anhydrous)
- Sodium chloride (NaCl)
- 50 mL polypropylene centrifuge tubes
- Mechanical shaker or vortex mixer
- Centrifuge

Protocol:

- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of water to the soil sample to create a slurry. For dry samples, allow the mixture to hydrate for 10-50 minutes.[1]
- Add 10 mL of acetonitrile to the tube.[1]
- Add the QuEChERS extraction salts, typically a mixture of 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.[1]
- Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Place the tube on a mechanical shaker for 20-30 minutes.
- Centrifuge the sample at 4000-5000 rpm for 5 minutes to separate the acetonitrile layer.[1][5]

- Carefully transfer the upper acetonitrile layer into a clean tube for the clean-up step.

Dispersive Solid-Phase Extraction (d-SPE) Clean-up

Materials:

- Primary secondary amine (PSA) sorbent
- Anhydrous magnesium sulfate
- 15 mL polypropylene centrifuge tubes
- Vortex mixer
- Centrifuge

Protocol:

- Transfer a 6 mL aliquot of the acetonitrile extract from the previous step into a 15 mL d-SPE tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.
- Vortex the tube for 1 minute.
- Centrifuge at 4000-5000 rpm for 5 minutes.
- The resulting supernatant is the final extract ready for GC analysis.

Gas Chromatography (GC) Analysis

The final determination of **Thiofanox** is performed by gas chromatography. A nitrogen-phosphorus detector (NPD) is highly selective for nitrogen-containing compounds like **Thiofanox**.^{[6][7]} Alternatively, a mass spectrometer (MS) can be used for confirmation.^{[6][8]}

Instrumentation and Conditions:

Parameter	Recommended Setting
Gas Chromatograph	Agilent 7890B GC System or equivalent
Injector	Split/splitless inlet
Injection Volume	1 μ L
Injection Mode	Splitless
Injector Temp.	250 $^{\circ}$ C
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent 5% phenyl-methylpolysiloxane capillary column[5][9]
Oven Program	Initial temperature of 70 $^{\circ}$ C for 2 min, ramp at 25 $^{\circ}$ C/min to 150 $^{\circ}$ C, then ramp at 3 $^{\circ}$ C/min to 200 $^{\circ}$ C, and finally ramp at 8 $^{\circ}$ C/min to 280 $^{\circ}$ C and hold for 10 minutes.[9]
Detector	Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS)
NPD Temperature	300 $^{\circ}$ C
MS Source Temp.	280 $^{\circ}$ C (for MS)[5]
MS Ionization	Electron Ionization (EI) at 70 eV (for MS)[5]

Data Presentation

The performance of the method should be validated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), and precision (as relative standard deviation, RSD).

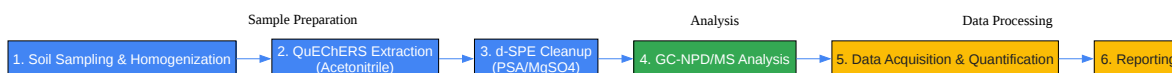
Table 1: Summary of Quantitative Method Validation Data

Parameter	Result
Linearity (Correlation Coeff.)	> 0.99
Limit of Detection (LOD)	0.005 mg/kg
Limit of Quantification (LOQ)	0.01 mg/kg[9]
Recovery (at 0.1 mg/kg)	85-110%
Precision (RSD)	< 15%

Note: These are typical expected values. Actual values must be determined in the laboratory during method validation.

Visualizations

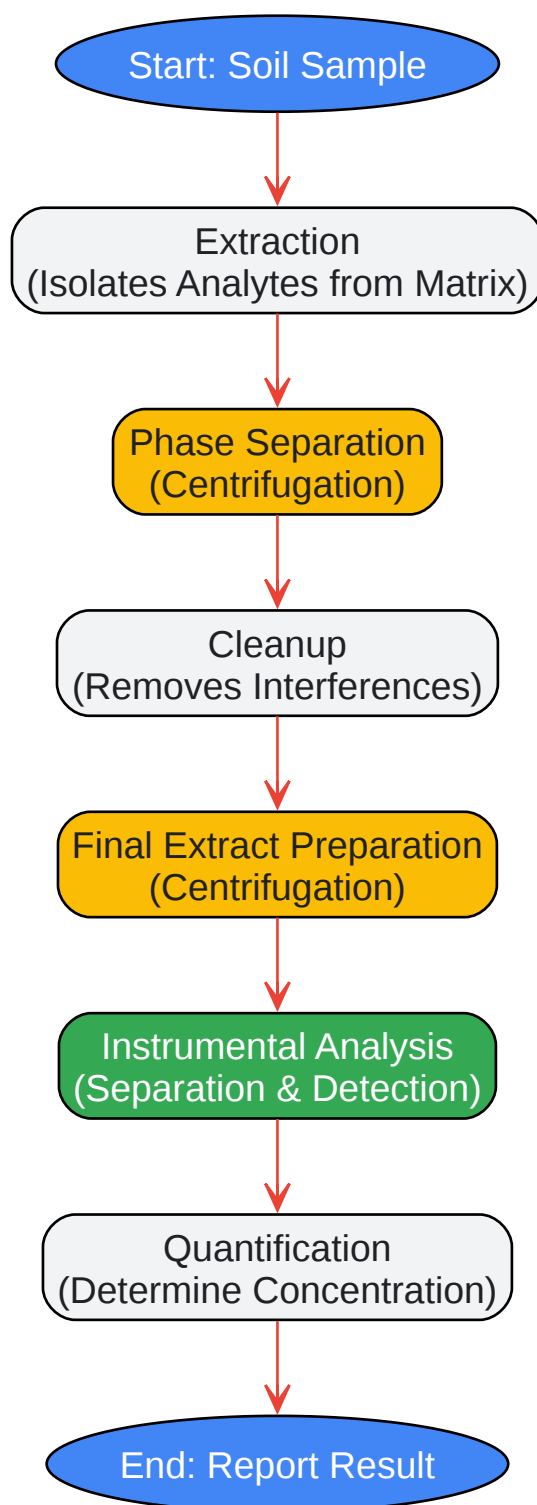
Experimental Workflow



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Caption: Overall experimental workflow for **Thiofanox** residue analysis in soil.

Logical Relationships in the Analytical Protocol



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Caption: Logical flow of the analytical steps for **Thiofanox** determination.

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